molecular formula C21H21N3O3 B2546190 methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate CAS No. 1421489-56-6

methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate

Cat. No.: B2546190
CAS No.: 1421489-56-6
M. Wt: 363.417
InChI Key: XGHVDGSSURKANH-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate is a complex organic compound that features an imidazole ring, a phenyl group, and a benzoate ester This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can target the carbonyl groups in the benzoate ester, often using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically conducted under acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); often carried out in the presence of a catalyst or under reflux conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the benzoate ester can produce the corresponding alcohol.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole-based structure.

    Metronidazole: An antibacterial and antiprotozoal agent featuring an imidazole ring.

Uniqueness

Methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a benzoate ester and an imidazole ring allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

methyl 4-[3-(2-phenylimidazol-1-yl)propylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-21(26)18-10-8-17(9-11-18)20(25)23-12-5-14-24-15-13-22-19(24)16-6-3-2-4-7-16/h2-4,6-11,13,15H,5,12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVDGSSURKANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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